molecular formula C29H53N11O11 B14239520 L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine CAS No. 220540-65-8

L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14239520
CAS No.: 220540-65-8
M. Wt: 731.8 g/mol
InChI Key: REBDMLIYZFSQLK-RBZZARIASA-N
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Description

L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptides with modified side chains.

Scientific Research Applications

Peptides like L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine have a wide range of scientific research applications, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of peptides in cellular processes and signaling pathways.

    Medicine: Developing peptide-based therapeutics for various diseases.

    Industry: Using peptides in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of peptides like L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-alanyl-L-seryl-L-ornithyl-L-leucyl-L-glutaminyl-L-serine: A similar peptide without the diaminomethylidene modification.

    L-Alanyl-L-alanyl-L-seryl-L-lysyl-L-leucyl-L-glutaminyl-L-serine: A peptide with lysine instead of ornithine.

Uniqueness

The uniqueness of L-Alanyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine lies in its specific sequence and the presence of the diaminomethylidene group, which may confer unique biological properties and interactions compared to other peptides.

Properties

CAS No.

220540-65-8

Molecular Formula

C29H53N11O11

Molecular Weight

731.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H53N11O11/c1-13(2)10-18(26(48)37-17(7-8-21(31)43)25(47)40-20(12-42)28(50)51)38-24(46)16(6-5-9-34-29(32)33)36-27(49)19(11-41)39-23(45)15(4)35-22(44)14(3)30/h13-20,41-42H,5-12,30H2,1-4H3,(H2,31,43)(H,35,44)(H,36,49)(H,37,48)(H,38,46)(H,39,45)(H,40,47)(H,50,51)(H4,32,33,34)/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

REBDMLIYZFSQLK-RBZZARIASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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